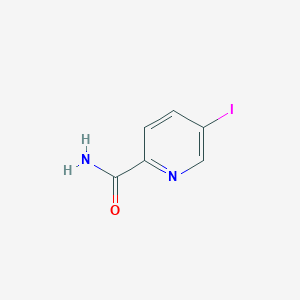![molecular formula C10H10ClN B6273877 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] CAS No. 1403899-01-3](/img/no-structure.png)
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] (CHDI) is a synthetic organic compound that belongs to a class of compounds known as indoles. CHDI has a wide range of scientific applications and is used in a variety of laboratory experiments. CHDI is a versatile compound that has been used in the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals. CHDI has been the subject of extensive research due to its potential applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been used in a variety of scientific research applications, including drug discovery, drug development, and agrochemical synthesis. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been used as a starting material in the synthesis of a variety of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anti-angiogenic agents. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has also been used in the synthesis of agrochemicals, such as fungicides and herbicides.
Mécanisme D'action
The mechanism of action of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in a variety of physiological processes, such as inflammation and pain. By inhibiting the activity of COX enzymes, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] have been studied in a variety of animal models. In mice, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been shown to reduce inflammation and pain, as well as to reduce the production of pro-inflammatory cytokines. In rats, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been shown to reduce the production of nitric oxide, a compound involved in the inflammatory response. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has also been shown to reduce the production of free radicals, which are associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] in laboratory experiments has several advantages. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a relatively inexpensive compound and is easily synthesized. In addition, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a relatively stable compound and can be stored for long periods of time without degradation. One limitation of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is that it is not soluble in water, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the use of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. One potential direction is the development of new pharmaceuticals and agrochemicals based on 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] could also be used in the development of new diagnostic tools and therapeutic agents. Additionally, further research could be conducted to further elucidate the mechanism of action of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] can be synthesized through various methods, including the use of a palladium-catalyzed cyclization reaction. In this method, a palladium catalyst is used to convert an aryl halide into an indole. This reaction is typically carried out in the presence of a base, such as triethylamine. Other methods of synthesis include the use of a Lewis acid-catalyzed reaction and a Heck reaction.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]' involves the formation of a cyclopropane ring and the spiroindoline moiety. The chloro substituent is introduced during the final step of the synthesis.", "Starting Materials": [ "3-bromoaniline", "ethyl acrylate", "sodium hydride", "cyclopropane carboxylic acid", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "1,3-dichloro-2-propanol" ], "Reaction": [ "Step 1: Bromination of 3-bromoaniline with sodium nitrite and hydrochloric acid to form 3-bromo-4-nitroaniline", "Step 2: Reduction of 3-bromo-4-nitroaniline with sodium borohydride to form 3-bromo-4-aminophenol", "Step 3: Cyclization of 3-bromo-4-aminophenol with ethyl acrylate and sodium hydride to form 6-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 4: Dehydrobromination of 6-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with sodium hydroxide to form 6-vinyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 5: Addition of cyclopropane carboxylic acid and triethylamine to 6-vinyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 6: Acetylation of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with acetic anhydride to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] acetate", "Step 7: Reduction of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] acetate with sodium borohydride to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 8: Chlorination of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with 1,3-dichloro-2-propanol and hydrochloric acid to form '6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]'" ] } | |
Numéro CAS |
1403899-01-3 |
Nom du produit |
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
Formule moléculaire |
C10H10ClN |
Poids moléculaire |
179.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



